molecular formula C18H21ClF3NOS B2464693 3-(4-chloro-3-(trifluoromethyl)phenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one CAS No. 1798460-67-9

3-(4-chloro-3-(trifluoromethyl)phenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one

Cat. No.: B2464693
CAS No.: 1798460-67-9
M. Wt: 391.88
InChI Key: UFDYZFKJNUIEAD-UHFFFAOYSA-N
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Description

This compound is characterized by its unique chemical structure, featuring a trifluoromethyl group and a methylthio-azabicyclo moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-chloro-3-(trifluoromethyl)phenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one typically involves multiple steps, starting with the preparation of the bicyclic azabicyclo compound. Common reaction conditions may include the use of bases, solvents like dichloromethane, and specific temperature controls.

Industrial Production Methods: Industrial production may leverage optimized synthesis routes to enhance yield and purity. Techniques such as continuous flow synthesis and high-throughput screening of reaction conditions can be employed to streamline production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including:

  • Oxidation: : May result in the formation of sulfoxides or sulfones.

  • Reduction: : Likely leads to the reduction of ketone to alcohol.

  • Substitution: : Halo and trifluoromethyl groups can participate in substitution reactions.

Common Reagents and Conditions:

  • Oxidation: : Using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Employing reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : Utilizing nucleophiles or electrophiles under controlled conditions.

Major Products: Reactions may yield various derivatives, such as sulfoxides, sulfones, or alcohols, depending on the conditions and reagents used.

Scientific Research Applications

This compound finds applications across multiple domains:

  • Chemistry: : Acts as an intermediate in organic synthesis.

  • Biology: : Potential use in studying biochemical pathways.

  • Medicine: : Investigated for its pharmacological properties.

  • Industry: : Utilized in the development of specialized materials and chemicals.

Mechanism of Action

The mechanism of action typically involves interactions with molecular targets such as enzymes or receptors. The pathways engaged may include binding to specific sites, leading to modulation of biological activities.

Comparison with Similar Compounds

When compared to similar compounds, 3-(4-chloro-3-(trifluoromethyl)phenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one stands out due to its unique trifluoromethyl and bicyclic structures. Similar compounds include:

  • 3-(4-chloro-3-methylphenyl)-1-(8-azabicyclo[3.2.1]octan-8-yl)propan-1-one: : Lacks trifluoromethyl group.

  • 3-(4-chloro-3-(difluoromethyl)phenyl)-1-(8-azabicyclo[3.2.1]octan-8-yl)propan-1-one: : Differs by the presence of a difluoromethyl group instead of a trifluoromethyl group.

This in-depth exploration barely scratches the surface of what this compound can offer to the scientific community. Intrigued by the possibilities?

Properties

IUPAC Name

3-[4-chloro-3-(trifluoromethyl)phenyl]-1-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClF3NOS/c1-25-14-9-12-4-5-13(10-14)23(12)17(24)7-3-11-2-6-16(19)15(8-11)18(20,21)22/h2,6,8,12-14H,3-5,7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFDYZFKJNUIEAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CC2CCC(C1)N2C(=O)CCC3=CC(=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClF3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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